molecular formula C10H4Cl2N2 B3019544 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile CAS No. 348152-30-7

2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile

Cat. No.: B3019544
CAS No.: 348152-30-7
M. Wt: 223.06
InChI Key: BSYMXFWIKJGMQH-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile (CAS: 348152-30-7) is a dicyano-substituted organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 2- and 3-positions, conjugated to a propanedinitrile group via a methylidene bridge. Its molecular formula is C₁₀H₄Cl₂N₂, with an average molecular weight of 223.056 g/mol and a monoisotopic mass of 221.975153 g/mol . The compound’s structure imparts significant electronic properties due to the electron-withdrawing effects of the chlorine substituents and the cyano groups, making it relevant in materials science and pharmaceutical research.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-9-3-1-2-8(10(9)12)4-7(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYMXFWIKJGMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile typically involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The general reaction conditions include:

    Reactants: 2,3-dichlorobenzaldehyde and malononitrile

    Catalyst: Base (e.g., piperidine or pyridine)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile with four analogs, focusing on structural variations, physicochemical properties, and functional applications.

Structural and Substitutional Variations

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2-Cl, 3-Cl C₁₀H₄Cl₂N₂ 223.056 Electron-withdrawing Cl groups enhance conjugation and stability .
2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile 3-Cl, 5-Cl C₁₀H₄Cl₂N₂ 223.058 Symmetric Cl substitution alters electronic distribution compared to 2,3-dichloro isomer .
[Chloro(phenyl)methylidene]propanedinitrile Single Cl at benzylic position C₁₀H₅ClN₂ 194.614 Chlorine on methylidene bridge reduces aromaticity, increasing reactivity .
2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile 3-OH, 4-NO₂ C₁₀H₅N₃O₃ 231.168 Nitro and hydroxyl groups enhance solubility and biological activity .
2-[(Dimethylamino)methylidene]propanedinitrile N(CH₃)₂ C₆H₇N₃ 133.147 Electron-donating dimethylamino group facilitates hydrogen bonding in crystal lattices .

Physicochemical Properties

Compound Density (g/cm³) Boiling Point (°C) Solubility Characteristics
This compound N/A N/A Low polarity due to Cl groups; limited aqueous solubility .
2-[(3,5-Dichlorophenyl)methylidene]propanedinitrile 1.417 373.76 Similar to 2,3-dichloro analog but higher thermal stability .
[Chloro(phenyl)methylidene]propanedinitrile N/A N/A Higher reactivity in nucleophilic environments due to benzylic Cl .
2-[(3-Hydroxy-4-nitrophenyl)methylene]propanedinitrile N/A N/A Enhanced solubility in polar solvents (e.g., DMSO) due to -NO₂ and -OH groups .
2-[(Dimethylamino)methylidene]propanedinitrile N/A N/A Crystalline solid with weak C–H⋯N hydrogen bonds (3D network) .

Functional and Application Differences

  • 3,5-Dichloro Derivative : Symmetric substitution may improve crystallinity for X-ray diffraction studies; used in computational chemistry benchmarks .
  • Chloro(benzylic) Analog : Reactivity makes it a candidate for synthesizing heterocyclic compounds in medicinal chemistry .
  • Dimethylamino Derivative: Utilized in crystal engineering for designing supramolecular architectures .

Research Findings and Key Insights

  • Electronic Effects : Chlorine substituents lower the HOMO-LUMO gap, enhancing charge transport in materials science applications .
  • Solubility-Bioactivity Correlation : The nitro-hydroxyphenyl variant’s solubility in DMSO aligns with its reported biological activity, contrasting with the hydrophobic 2,3-dichloro analog .
  • Crystallographic Behavior: The dimethylamino derivative’s hydrogen-bonded network highlights the role of electron-donating groups in solid-state packing .

Biological Activity

2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile, also known by its chemical name, exhibits significant biological activity that has garnered interest in various fields of research, including pharmacology and biochemistry. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2. Its structure features a dichlorophenyl group attached to a propanedinitrile moiety, which is crucial for its biological interactions. The presence of the nitrile functional groups contributes to its reactivity and potential as a pharmacological agent.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its antimicrobial and anticancer properties. Research indicates that it may inhibit certain enzymes and cellular processes, making it a candidate for further development in medicinal chemistry.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial effects against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for bacterial survival.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) cells. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (μM)Mechanism of Action
AntimicrobialE. coli15.5Disruption of cell membrane
AntimicrobialStaphylococcus aureus12.3Inhibition of protein synthesis
AnticancerMCF-7 (breast cancer)8.7Induction of apoptosis via caspase activation
AnticancerBel-7402 (liver cancer)10.5Inhibition of cell cycle progression

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that the compound may act by:

  • Inhibiting key metabolic enzymes : This includes potential inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Modulating signaling pathways : The compound may influence pathways involved in apoptosis and cell cycle regulation.

Research Applications

Given its biological activity, this compound holds promise for various applications:

  • Drug Development : Its antimicrobial and anticancer properties position it as a candidate for new therapeutic agents.
  • Biochemical Research : Understanding its mechanism can provide insights into enzyme inhibition and cellular signaling.

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